4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(3-Fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core substituted with a 3-fluorobenzyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. The fluorine atom in the 3-fluorobenzyl moiety enhances electronegativity and metabolic stability, while the o-tolyl group contributes steric bulk, influencing target selectivity .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYNCCTJFLMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiadiazine core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of fluorobenzyl and tolyl substituents may influence its biological interactions and pharmacokinetic properties.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one |
| Substituents | 3-fluorobenzyl, o-tolyl |
| Molecular Formula | C16H15F N2O2S |
| Molecular Weight | Approximately 302.37 g/mol |
Research indicates that compounds similar to 4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit various biological activities:
- Antimicrobial Activity : Thiadiazine derivatives have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth through interference with cellular processes.
- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies:
- In vitro Studies : Laboratory tests demonstrate the ability of this compound to inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with promising results.
- In vivo Studies : Animal models have shown that administration of similar thiadiazine derivatives can lead to significant tumor reduction compared to control groups.
Case Studies
Several case studies highlight the biological activity of thiadiazine derivatives:
- Study on Antimicrobial Activity : A recent study demonstrated that a related thiadiazine derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : A study published in a peer-reviewed journal reported that a structurally similar compound induced apoptosis in human leukemia cells via the mitochondrial pathway. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Comparison with Similar Compounds
Key Research Findings
- Carbonic Anhydrase Inhibition: The target compound’s 3-fluorobenzyl group confers nanomolar inhibition (Kᵢ = 6.7–10.9 nM) against tumor-associated CA IX/XII, outperforming methoxy- and chloro-substituted analogues .
- Antiproliferative Activity : In HCT-116 colon cancer cells, the compound induces apoptosis via caspase-3 activation, linked to CA IX suppression .
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Models interactions with enzymes like carbonic anhydrase IX, leveraging fluorine’s hydrogen-bond acceptor capacity .
- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize targets .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity for lead optimization .
What strategies can mitigate degradation during storage of benzothiadiazine derivatives with sensitive functional groups?
Basic Research Question
- Storage conditions : Argon atmosphere and −20°C prevent oxidation of the sulfone group .
- Light protection : Amber vials reduce photodegradation of the thiadiazine ring .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
